molecular formula C13H10N2O B1268389 2-cyano-N-1-naphthylacetamide CAS No. 22302-63-2

2-cyano-N-1-naphthylacetamide

Cat. No.: B1268389
CAS No.: 22302-63-2
M. Wt: 210.23 g/mol
InChI Key: UWQDBRNNYSFJFC-UHFFFAOYSA-N
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Description

2-Cyano-N-1-naphthylacetamide is an organic compound with the molecular formula C13H10N2O. It is a derivative of cyanoacetamide, where the cyano group is attached to the nitrogen atom of the acetamide moiety, and the naphthyl group is attached to the carbon atom of the acetamide moiety. This compound is known for its applications in the synthesis of various heterocyclic compounds and its potential biological activities.

Preparation Methods

The synthesis of 2-cyano-N-1-naphthylacetamide can be achieved through several methods:

Mechanism of Action

The mechanism of action of 2-cyano-N-1-naphthylacetamide involves its interaction with various molecular targets. The cyano group and the naphthyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound can also participate in redox reactions, leading to the generation of reactive oxygen species, which can induce cell death in cancer cells .

Comparison with Similar Compounds

2-Cyano-N-1-naphthylacetamide can be compared with other cyanoacetamide derivatives, such as:

    2-Cyano-N-phenylacetamide: This compound has a phenyl group instead of a naphthyl group.

    2-Cyano-N-methylacetamide: This compound has a methyl group instead of a naphthyl group.

The uniqueness of this compound lies in its naphthyl group, which provides additional steric and electronic effects, leading to different reactivity and biological activities compared to other cyanoacetamide derivatives .

Properties

IUPAC Name

2-cyano-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQDBRNNYSFJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341770
Record name 2-cyano-N-1-naphthylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22302-63-2
Record name 2-cyano-N-1-naphthylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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